Glycyl-L-glutamineMonohydrate

Description

Contextualization as a Dipeptide Research Tool

As a dipeptide, Glycyl-L-glutamine monohydrate consists of two amino acids, glycine (B1666218) and L-glutamine, linked by a peptide bond. vulcanchem.com This structure confers specific chemical and biological properties that are advantageous in research applications. In biological systems, dipeptides can be transported across cell membranes by specific transporters and are often hydrolyzed into their constituent amino acids within the cell. This mechanism of uptake and metabolism makes dipeptides like Glycyl-L-glutamine valuable tools for delivering specific amino acids to cells in a controlled manner.

Rationale for Research Focus: Overcoming L-Glutamine Limitations in Biochemical and Cell Culture Systems

The primary driver for the use of Glycyl-L-glutamine monohydrate in research is to circumvent the inherent instability of free L-glutamine in aqueous solutions, particularly in cell culture media. thermofisher.comevonik.comsigmaaldrich.com L-glutamine is an essential amino acid for the growth and proliferation of many mammalian cells in culture, serving as a key energy source and a nitrogen donor for the synthesis of nucleotides and other amino acids. thermofisher.comnih.govnih.gov

However, L-glutamine spontaneously degrades in liquid media, especially at physiological temperatures (37°C), into ammonia (B1221849) and pyroglutamate (B8496135) (also known as pyrrolidone carboxylic acid). thermofisher.comevonik.comsigmaaldrich.com The accumulation of ammonia is toxic to cells and can negatively impact cell growth, viability, and protein production. thermofisher.comatcc.org This degradation not only depletes the essential nutrient L-glutamine from the media but also introduces cytotoxic byproducts that can compromise experimental results. thermofisher.com

Glycyl-L-glutamine is significantly more stable in aqueous solutions and during heat sterilization processes like autoclaving. google.commedchemexpress.com This stability ensures a consistent and reliable supply of glutamine to the cells over the course of an experiment, without the concomitant buildup of toxic ammonia. evonik.com This makes it a preferred supplement in many cell culture applications, including biomanufacturing and serum-free media formulations. evonik.com

Overview of Key Academic Research Domains for Glycyl-L-glutamine Monohydrate

The enhanced stability and bioavailability of Glycyl-L-glutamine have led to its application in several key research areas:

Cell Culture and Biomanufacturing: It is widely used as a supplement in cell culture media to support the growth and viability of various mammalian cell lines, including Chinese Hamster Ovary (CHO) cells, which are commonly used in the production of therapeutic proteins. evonik.comsigmaaldrich.com Studies have shown that while it may result in a slightly reduced growth rate compared to L-alanyl-L-glutamine, it can lead to higher antibody titers in CHO cell cultures. evonik.com

Neuroscience: Glycyl-L-glutamine is a C-terminal dipeptide fragment of β-endorphin and has been investigated for its role as a neuropeptide. caymanchem.comtargetmol.comdtic.mil Research suggests it may act as a neuromodulator, influencing various physiological processes. dtic.milresearchgate.netresearchgate.net For instance, it has been shown to inhibit morphine-induced respiratory depression without affecting its analgesic properties in rats. caymanchem.com

Cardiovascular Research: Studies have explored the cardioprotective effects of Glycyl-L-glutamine. In models of cardiac ischemia-reperfusion injury in rats, it has been shown to decrease reperfusion damage. caymanchem.com Other research indicates it can be beneficial in improving cardiomyocyte energy metabolism. researchgate.net

Nutritional and Metabolic Research: Glycyl-L-glutamine serves as a stable source of glutamine in parenteral nutrition formulations. nih.govcaringsunshine.com It has been studied for its ability to support gut health and immune function, particularly in maintaining the integrity of the gut-associated lymphoid tissue (GALT). mdpi.com

Data Tables

Table 1: Chemical Properties of Glycyl-L-glutamine Monohydrate

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 172669-64-6 (monohydrate), 13115-71-4 (anhydrous) | caymanchem.comglentham.comscbt.com |

| Molecular Formula | C₇H₁₃N₃O₄ • H₂O | caymanchem.comglentham.comscbt.com |

| Molecular Weight | 221.21 g/mol | glentham.comavantorsciences.comsigmaaldrich.com |

| Appearance | White to almost white crystalline powder | chemicalbook.comvulcanchem.comtcichemicals.com |

| Solubility | Soluble in water | caymanchem.comgenscript.com |

Table 2: Comparison of L-Glutamine and Glycyl-L-glutamine in Research Applications

| Feature | L-Glutamine | Glycyl-L-glutamine | Source(s) |

|---|---|---|---|

| Stability in Aqueous Solution | Unstable, degrades into ammonia and pyroglutamate | Highly stable | thermofisher.comevonik.com |

| Heat Stability (Autoclaving) | Prone to degradation | Stable | google.commedchemexpress.com |

| Primary Use in Cell Culture | Essential nutrient, but requires frequent supplementation | Stable source of glutamine, reduces ammonia toxicity | thermofisher.comsigmaaldrich.com |

| Uptake Rate in CHO Cells | Rapid | Slower than L-alanyl-L-glutamine | evonik.com |

| Impact on Antibody Titer | Standard | Can lead to higher antibody titers in some cases | evonik.com |

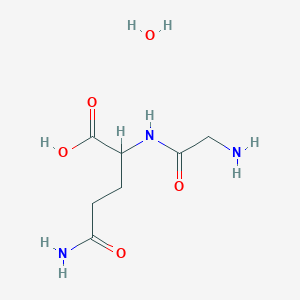

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4.H2O/c8-3-6(12)10-4(7(13)14)1-2-5(9)11;/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFWVRQACSYLOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)NC(=O)CN.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Structural Elucidation Methodologies

Chemical Synthesis Pathways for Glycyl-L-glutamine Monohydrate

The synthesis of Glycyl-L-glutamine is approached through various routes, each with distinct methodologies aimed at maximizing purity and output.

Several chemical synthesis methods have been developed, with specific strategies employed to improve the final product's quality and quantity.

One prominent method involves the acylation of L-glutamine with chloroacetyl chloride in a biphasic toluene-water system. glentham.com Optimization of this process includes:

Temperature Control : Maintaining the reaction temperature between 8–12°C during acylation is critical to minimize the decomposition of glutamine. glentham.com

pH Management : The reaction is conducted under alkaline conditions (pH 10–11) to facilitate the acylation process. glentham.com

Solvent Ratio : Utilizing a 2:1 water-to-toluene ratio enhances phase separation, allowing for the recovery of over 95% of the toluene. glentham.com

Pressurized Ammonolysis : The intermediate, N-chloroacetyl-L-glutamine, undergoes ammonolysis under pressure (0.6–0.8 MPa) in dimethyl sulfoxide (B87167) (DMSO). This approach accelerates the reaction, reducing the time from 12–24 hours to just 2–3 hours and suppressing hydrolysis impurities to less than 0.5%. glentham.com

Advanced Purification : Electrodialysis is used as a modern alternative to traditional ion-exchange resins for removing ionic impurities, which in turn reduces wastewater generation. glentham.com

Another established route uses a phthaloyl-protected glycine (B1666218) intermediate. glentham.com In this pathway, phthalic anhydride (B1165640) protects the glycine, which is then activated and coupled with L-glutamine in a bicarbonate buffer. glentham.com A key challenge is the removal of residual hydrazine (B178648) and phthalic hydrazide after deprotection, which necessitates multiple recrystallizations to achieve high purity. glentham.com

A method utilizing Boc anhydride to protect the N-terminus of glycine has also been reported. nih.gov After condensation with L-glutamine, the crude product is deprotected with trifluoroacetic acid and purified by recrystallization from methanol (B129727) at 0°C for 3 hours to obtain a final purity of 99.7% by HPLC. nih.gov

Several alternative synthetic pathways for producing Glycyl-L-glutamine have been explored, each presenting a different balance of efficiency, cost, and environmental impact.

The chloroacetyl chloride method is notable for its high yield and purity, making it suitable for industrial applications. glentham.com A variation of this approach uses L-glutamic acid instead of L-glutamine as a cheaper starting material. The process involves acylation with chloroacetyl chloride, cyclization in acetic anhydride to form N-chloroacetyl-L-glutamic anhydride, and subsequent ammonolysis with aqueous ammonia (B1221849) and ammonium (B1175870) carbonate. This route increases the reaction rate and reduces the formation of the glycyl-L-glutamic acid impurity.

The phthaloyl protection method offers a cost-effective advantage at the lab scale, as phthalic anhydride is significantly cheaper than chloroacetyl chloride. glentham.com However, it is hampered by long deprotection times (48 hours) and the toxicity of hydrazine, which complicates waste management. glentham.com A refined version of this method uses a carbonate water solution to create a stable, weak-alkali environment during the condensation step, which improves reaction efficiency and control. semanticscholar.orgscbt.com

The Boc-anhydride method provides a pathway with mild reaction conditions and simple post-treatment, avoiding highly toxic solvents like benzene. nih.gov This makes it an environmentally friendly option suitable for industrialization, yielding a high-purity product. nih.gov

Enzymatic synthesis represents an emerging alternative to chemical methods. researchgate.net These biotechnological processes are praised for being more environmentally friendly and efficient. researchgate.net For instance, the enzyme α-amino acid ester acyltransferase has been used for the production of glutamine-containing dipeptides. Metabolic engineering of microorganisms like Escherichia coli is also being explored to create whole-cell biocatalytic processes for dipeptide production, offering a potentially cost-effective and sustainable manufacturing route. researchgate.net

Table 1: Comparison of Synthetic Methods for Glycyl-L-glutamine

| Method | Key Reagents | Reported Yield | Reported Purity | Scale |

|---|---|---|---|---|

| Chloroacetyl Acylation & Pressurized Ammonolysis | Chloroacetyl chloride, Gaseous NH₃, DMSO | 82% | >99% | Industrial |

| Phthaloyl Protection | Phthalic anhydride, Hydrazine hydrate | 59% (condensation step yield 50-59%; deprotection yield 90%) | 95% | Lab-scale |

| Boc-Anhydride Protection | Boc anhydride, Trifluoroacetic acid | Not explicitly stated, but high | 99.7% | Industrial |

| Enzymatic Synthesis (L-Alanyl-L-glutamine example) | Engineered E. coli | 71.7% (conversion rate for glutamic acid) | Not explicitly stated | Pilot-scale |

Strategies for Enhanced Purity and Yield in Research-Scale Synthesis

Spectroscopic and Crystallographic Analyses for Structural Elucidation

Determining the precise three-dimensional structure of Glycyl-L-glutamine and its derivatives relies on techniques like X-ray crystallography and various spectroscopic methods.

Glycyl-L-glutamine monohydrate is commercially available as a white to almost-white crystalline powder. cymitquimica.com However, a detailed analysis of its single-crystal structure, including lattice parameters and unit cell dimensions determined by X-ray diffraction, is not available in the reviewed scientific literature.

A novel peptide complex has been synthesized through a solid-state reaction between Glycyl-L-glutamine monohydrate and Bismuth trichloride. nih.gov Spectroscopic (IR, Raman) and thermal analysis, in conjunction with X-ray diffraction, were used for its characterization. nih.gov The analysis revealed that the complex is a dimer with unidentate coordination. nih.gov

Table 2: Crystal Structure Data for the Glycyl-L-glutamine-Bismuth Trichloride Complex nih.gov

| Parameter | Value |

|---|---|

| Formula | (BiCl₃)₂[NH₂CH₂CONHCH(COOH)CH₂CH₂COOH·H₂O]₃ |

| Crystal System | Monoclinic |

| Lattice Parameter a | 0.6914 nm |

| Lattice Parameter b | 0.7378 nm |

| Lattice Parameter c | 1.0005 nm |

| Lattice Parameter β | 194.1° |

The crystal structure of the cyclic dipeptide derivative, Cyclo(Glycyl-L-glutamine), has been determined. researchgate.net This analysis provides insight into its three-dimensional conformation. researchgate.net Unlike the linear Glycyl-L-glutamine, where the peptide unit is trans and planar, the two cis-dipeptide groups in the cyclic form show slight deviations from planarity. researchgate.net This indicates some strain is introduced by the ring closure. researchgate.net

Furthermore, the glutamine side chain in Cyclo(Glycyl-L-glutamine) adopts an extended conformation, which contrasts with the folded conformation observed in the linear peptide. researchgate.net Despite these structural differences, molecular modeling and crystallographic analysis suggest that both the linear and cyclic forms can assume similar conformations, which may be relevant to their biological activity. glentham.comresearchgate.net

Table 3: Crystal and Experimental Data for Cyclo(Glycyl-L-glutamine) researchgate.net

| Parameter | Value |

|---|---|

| Formula | C₇H₁₁N₃O₃ |

| Formula Weight | 185.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 4.510(1) Å |

| b | 18.919(2) Å |

| c | 5.087(1) Å |

| β | 99.375(5)° |

| Volume | 428.3(1) ų |

| Z | 2 |

| Calculated Density | 1.436 g cm⁻³ |

Biochemical and Metabolic Research Aspects of Glycyl L Glutamine Monohydrate

Enzymatic Hydrolysis and Product Fate in Biological Systems

Glycyl-L-glutamine is a dipeptide that serves as a stable source of L-glutamine and glycine (B1666218) for research purposes. sigmaaldrich.comnih.gov Its biological utility is dependent on its cleavage into these constituent amino acids, a process mediated by cellular enzymes.

Dipeptidase-Mediated Hydrolysis Kinetics and Mechanisms

The breakdown of Glycyl-L-glutamine is facilitated by dipeptidases, which are present in various biological systems, including blood plasma and the small intestine. nih.govnih.gov The hydrolysis of Glycyl-L-glutamine is a rapid process following intravenous infusion, ensuring the efficient delivery of its amino acid components. sigmaaldrich.comnih.gov Studies have shown that the rate of hydrolysis can vary between different dipeptides. For instance, in the human intestine, the hydrolysis rate by the mucosal brush border membrane is significantly greater for alanyl-glutamine than for glycyl-glutamine. nih.gov

The primary enzymes responsible for this hydrolysis are located in the cytosol of cells, with only a small fraction of dipeptidase activity found in the brush border of intestinal cells. scispace.com This suggests that the majority of dipeptide hydrolysis occurs intracellularly after transport across the cell membrane. While Glycyl-L-glutamine is more stable in solution than free L-glutamine, which can spontaneously degrade into ammonia (B1221849) and pyroglutamate (B8496135), its enzymatic cleavage is efficient. evonik.comnih.gov The mechanism of assimilation in the human intestine for glutamine-dipeptides is predominantly absorption as the intact dipeptide, followed by intracellular hydrolysis. nih.gov

Table 1: Comparative Aspects of Dipeptide Hydrolysis

| Dipeptide | Relative Hydrolysis Rate in Human Intestinal Brush Border | Primary Assimilation Mechanism in Human Intestine |

| Glycyl-L-glutamine | Lower | Absorption as intact dipeptide |

| Alanyl-glutamine | Higher (over 3-fold greater than Glycyl-L-glutamine) | Absorption as intact dipeptide |

Metabolite Tracing and Distribution in In Vitro and Ex Vivo Research Models

Once hydrolyzed, the resulting L-glutamine and glycine are utilized by cells. In vitro studies using various cell lines, including intestinal porcine epithelial cells and Chinese Hamster Ovary (CHO) cells, have demonstrated the uptake and metabolism of these amino acids. evonik.comucdavis.edu Tracing studies with isotopically labeled glutamine in rat thymocytes have shown that the metabolic fate of glutamine can vary depending on the cellular state (resting vs. proliferating) and the presence of other substrates like glucose. nih.gov

In proliferating thymocytes, a significant portion of glutamine carbons is recovered in pyruvate, alanine, and lactate (B86563). nih.gov The presence of glucose can alter glutamine utilization, decreasing its use for aspartate formation while increasing its complete oxidation to CO2. nih.gov Research on CHO cells has indicated that Glycyl-L-glutamine is taken up at a slower rate compared to L-alanyl-L-glutamine, which can lead to reduced formation of metabolic byproducts like ammonia. evonik.com This controlled release and uptake can be beneficial in cell culture applications by maintaining a healthier cellular environment. evonik.comnih.gov

Role in Cellular Metabolism and Bioenergetics

The glycine and L-glutamine released from the hydrolysis of Glycyl-L-glutamine are integral to central metabolic pathways, supporting cellular energy production, biosynthesis, and redox balance. nih.govthermofisher.com

Influence on Substrate Utilization and Downstream Metabolic Pathways in Cultured Cells

L-glutamine is a versatile substrate for cultured cells, serving as both a carbon and nitrogen source. thermofisher.comsigmaaldrich.com It is a precursor for the synthesis of other amino acids, nucleotides, and amino sugars. thermofisher.commdpi.com In rapidly dividing cells, glutamine is a primary energy source, often metabolized through a process called glutaminolysis, where it is converted to glutamate (B1630785) and then to the Krebs cycle intermediate, α-ketoglutarate. nih.govnih.gov This pathway is crucial for replenishing the Krebs cycle, a process known as anaplerosis, especially when intermediates are drawn off for biosynthesis. biomolther.org

Studies with porcine enterocytes have shown that the metabolic effects can differ between glutamine-containing dipeptides. While alanyl-glutamine showed a similar functional profile to free glutamine in supporting proliferation and ATP production, Glycyl-L-glutamine treatment resulted in reduced cell viability and protein synthesis in this specific model. ucdavis.edu This highlights that the specific dipeptide form can influence downstream metabolic events. Glycine, the other hydrolysis product, is also a key metabolite, participating in the synthesis of proteins, purines, and serine.

Augmentation of ATP and Glutathione (B108866) Synthesis Pathways

The catabolism of L-glutamine is a significant contributor to cellular ATP production. mdpi.comaltmedrev.com By entering the Krebs cycle as α-ketoglutarate, its carbon skeleton is oxidized to generate reducing equivalents (NADH and FADH2) that fuel oxidative phosphorylation, the primary mechanism of ATP synthesis. nih.govaltmedrev.com Research in various cell models has confirmed that glutamine metabolism is essential for maintaining cellular energy levels. ucdavis.edunih.gov

Furthermore, Glycyl-L-glutamine supplementation directly supports the synthesis of glutathione (GSH), a critical intracellular antioxidant. nih.govaltmedrev.com Glutathione is a tripeptide composed of glutamate, cysteine, and glycine. thermofisher.comaltmedrev.com The hydrolysis of Glycyl-L-glutamine provides two of these three precursors: glutamate (derived from the deamidation of L-glutamine) and glycine. altmedrev.comnih.gov By supplying these building blocks, Glycyl-L-glutamine can enhance the cell's capacity to synthesize glutathione, thereby protecting against oxidative stress. nih.govnih.gov

Contribution to Cellular Energy Production via Central Carbon Metabolism

Central carbon metabolism relies on the integration of various fuel sources, and L-glutamine is a key player. nih.gov The process of glutaminolysis not only feeds the Krebs cycle for ATP production but also provides carbon for the synthesis of other essential molecules like lipids. biomolther.org In cancer cells, for example, glutamine-derived carbon is a major source for citrate, the precursor for fatty acid synthesis. biomolther.org

The pathway of glutamine entry into the Krebs cycle primarily involves its conversion to glutamate and then transamination to α-ketoglutarate. nih.govnih.gov This is a dominant route in both resting and proliferating thymocytes. nih.gov The complete oxidation of glutamine to CO2 demonstrates its role as a respiratory fuel. nih.gov Glycine can also contribute to energy metabolism through its conversion to serine and then to pyruvate, which can enter the Krebs cycle. Thus, both components of Glycyl-L-glutamine are channeled into central metabolic pathways to support the bioenergetic and biosynthetic needs of the cell.

Table 2: Metabolic Contributions of Glycyl-L-glutamine Hydrolysis Products

| Hydrolysis Product | Major Metabolic Role | Key Pathways Involved | End Products/Functions |

| L-Glutamine | Energy Substrate | Glutaminolysis, Krebs Cycle | ATP, α-ketoglutarate, Lactate |

| Nitrogen Donor | Nucleotide & Amino Acid Synthesis | Purines, Pyrimidines, other Amino Acids | |

| Antioxidant Precursor | Glutathione Synthesis | Glutamate for GSH | |

| Glycine | Biosynthetic Precursor | Protein Synthesis, Purine Synthesis | Proteins, Purine Nucleotides |

| Antioxidant Precursor | Glutathione Synthesis | Glycine for GSH | |

| Energy Substrate (indirect) | Serine-Pyruvate Pathway | Pyruvate |

Nitrogen Homeostasis and Transport Mechanisms

Function in Nitrogen Transport and Storage Research

Glycyl-L-glutamine serves a critical role in metabolic studies as a stable and efficient vehicle for nitrogen transport. Research highlights that upon administration, the dipeptide is hydrolyzed into its constituent amino acids, glycine and L-glutamine. nih.gov L-glutamine is particularly significant as it is the most abundant amino acid in plasma and acts as the primary nontoxic transporter of nitrogen in the blood, accounting for a substantial portion of amino acid nitrogen transport under certain conditions. lsu.edu

The dipeptide structure of Glycyl-L-glutamine offers advantages in stability over free glutamine, which is prone to degradation. This stability makes it an effective component in research settings, such as in total parenteral nutrition (TPN) solutions, for investigating nitrogen balance and the metabolic roles of glutamine. Studies have shown that glutamine is a key substrate for ammoniagenesis in the kidney, playing a crucial part in the regulation of acid-base homeostasis. lsu.edu By providing a steady release of glutamine, Glycyl-L-glutamine facilitates research into these fundamental processes of nitrogen metabolism and transport between organs.

Interactions with Peptide Transport Systems (e.g., Human Peptide Transporter 1, hPepT1)

The biological activity and transport of Glycyl-L-glutamine are intrinsically linked to proton-coupled oligopeptide transporters (POTs), with a primary transporter being the Solute Carrier Family 15 Member 1 (SLC15A1), commonly known as PepT1. uniprot.orggenecards.org PepT1 is located in the brush border membrane of the intestinal epithelium and is responsible for absorbing dietary di- and tripeptides from the intestinal lumen. uniprot.orggenecards.orguniprot.org

Research has confirmed that Glycyl-L-glutamine is a substrate for PepT1-like transporters. Studies utilizing in vitro models of pig jejunum have demonstrated that Glycyl-L-glutamine shares a transport pathway with other dipeptides. harvardapparatus.comnih.gov In these experiments, the presence of Glycyl-L-glutamine significantly inhibited the uptake of the radiolabelled dipeptide glycyl-L-sarcosine, indicating competition for the same transporter. harvardapparatus.comnih.govresearchgate.net Further evidence comes from heterologous expression studies where poly(A)+ RNA from the intestine of the Antarctic teleost Chionodraco hamatus was injected into Xenopus laevis oocytes. In this model, the induced uptake of the dipeptide D-Phe-L-Ala was competitively inhibited by an excess of Glycyl-L-glutamine, confirming its interaction with the expressed peptide transporter. biologists.com

| Experimental Model | Key Finding | Reference |

|---|---|---|

| Pig Jejunum Mucosa (in vitro) | Glycyl-L-glutamine (5 mmol/L) significantly inhibited the uptake of 14C-labelled glycyl-L-sarcosine by over 70%. | harvardapparatus.com |

| Xenopus laevis Oocytes | Uptake of [3H]-D-Phe-L-Ala by expressed icefish intestinal peptide transporters was inhibited by an excess of Glycyl-L-glutamine. | biologists.com |

| Human (hPepT1) Vesicles | Solid supported membrane-based electrophysiology identified Glycyl-L-glutamine as a substrate for the hPepT1 transporter. | fu-berlin.de |

Electrogenic Co-transport Studies and pH Dependence in Membrane Systems

The transport of Glycyl-L-glutamine via PepT1 is an electrogenic process, meaning it results in the net movement of a positive charge across the cell membrane, thereby affecting the membrane potential. uniprot.orguniprot.org This is because PepT1 functions as a symporter, co-transporting one or two protons (H+) with each peptide molecule. uniprot.orguniprot.org

This electrogenic nature has been demonstrated in studies using the Ussing-chamber technique with pig jejunal tissue. The addition of Glycyl-L-glutamine to the mucosal side caused a significant and concentration-dependent increase in the short-circuit current (Isc), which is a direct measure of net ion transport. harvardapparatus.comnih.gov This response follows Michaelis-Menten kinetics, indicating a carrier-mediated process. nih.gov

The transport mechanism is also highly dependent on pH. Research has consistently shown that the activity of peptide transporters like PepT1 is enhanced in an acidic environment, which provides the proton gradient necessary to drive transport. harvardapparatus.combiologists.com In studies on pig jejunum, lowering the mucosal pH from 7.4 to 6.0 increased the influx of dipeptides. harvardapparatus.comnih.gov A comprehensive study on human PepT1 (hPepT1) using solid supported membrane-based electrophysiology investigated a pH range from 5.0 to 9.0 and found a bell-shaped activity curve, with optimal transport occurring at an acidic pH. fu-berlin.de The affinity of the transporter for its peptide substrates, indicated by the KM value, was also found to be pH-dependent, steeply increasing with higher pH values. fu-berlin.de

| Parameter | Experimental Condition | Observation | Reference |

|---|---|---|---|

| Electrogenicity (Short-Circuit Current) | Addition of Glycyl-L-glutamine (20 mmol/L) to pig jejunum mucosa | Increased Isc by 2.60 µeq·cm-2·h-1 | nih.gov |

| pH Dependence (Influx) | Lowering mucosal pH from 7.4 to 6.0 in pig jejunum | Increased dipeptide influx by 38% | harvardapparatus.com |

| pH Dependence (hPepT1 Activity) | Transport of glycylglycine (B550881) via hPepT1 across a pH range of 5.0 to 9.0 | Bell-shaped activity curve with pKa = 6.45 and pKb = 8.11 | fu-berlin.de |

Molecular Mechanisms of Action in Research Contexts

Neuropeptide Receptor Interactions and Signaling Pathways

Glycyl-L-glutamine is recognized as a C-terminal dipeptide fragment of the endogenous opioid peptide, beta-endorphin (B3029290). caymanchem.com It is synthesized through the post-translational processing of beta-endorphin. nih.gov Research has characterized Glycyl-L-glutamine as an inhibitory neuropeptide. targetmol.com Specifically, it functions as an endogenous antagonist of beta-endorphin in several biological systems. medchemexpress.commedchemexpress.com This antagonistic relationship is evident in its ability to counteract the effects of beta-endorphin. For instance, studies have shown that Glycyl-L-glutamine can inhibit the hypotension and respiratory depression induced by central administration of beta-endorphin. nih.govmedchemexpress.comphysiology.org This suggests a direct or indirect interaction with the signaling pathways activated by beta-endorphin. The antagonistic properties of Glycyl-L-glutamine also extend to its influence on morphine-induced effects, further highlighting its role in modulating opioid-related pathways. nih.govphysiology.org

Modulation of Neurotransmitter Systems: Acetylcholinesterase Regulation

A significant area of research has focused on the ability of Glycyl-L-glutamine to modulate the neurotransmitter system, particularly through the regulation of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. frontiersin.org Studies have demonstrated that Glycyl-L-glutamine can maintain the levels of AChE in various experimental models. medchemexpress.compnas.org For example, in the preganglionically denervated superior cervical ganglion of cats, infusion of Glycyl-L-glutamine was found to oppose the decrease in both AChE and butyrylcholinesterase content that typically follows denervation. nih.govpnas.org This maintenance effect suggests that Glycyl-L-glutamine plays a role in the synthesis or preservation of these enzymes. nih.gov

Investigation of Specific Molecular Forms and Biosynthesis of Acetylcholinesterase

Further investigations have delved into the specific molecular forms of AChE that are influenced by Glycyl-L-glutamine. AChE exists in multiple molecular forms, including monomeric (G1), dimeric (G2), and tetrameric (G4) globular forms, as well as asymmetric forms (A12). frontiersin.orgpnas.org Research has shown that Glycyl-L-glutamine specifically enhances the monomeric G1 and tetrameric G4 forms of AChE in the denervated cat superior cervical ganglion. pnas.org In cultured embryonic rat skeletal muscle, it has been reported to increase the A12 and G4 forms of the enzyme. nih.gov

The mechanism appears to involve action at a stage prior to the assembly of the monomer into more complex polymers. pnas.orgpnas.org It is proposed that Glycyl-L-glutamine may regulate the transcription of the DNA for acetylcholinesterase into its corresponding mRNA, thereby increasing the biosynthesis of the monomeric G1 form. pnas.orgpnas.org This suggests a specific trophic effect on the synthesis of AChE rather than a general promotion of protein synthesis. pnas.org

Table 1: Effect of Glycyl-L-glutamine on Acetylcholinesterase Molecular Forms in Denervated Cat Superior Cervical Ganglion Data synthesized from research findings. pnas.orgpnas.org

| Molecular Form | Effect of Glycyl-L-glutamine Treatment | Proposed Mechanism of Action |

| G1 (Monomeric) | Significant enhancement | Increased biosynthesis |

| G2 (Dimeric) | Progressive, less enhancement than G1 | Secondary to increased G1 availability |

| G4 (Tetrameric) | Significant enhancement | Increased biosynthesis and/or assembly from G1 |

| A12 (Asymmetric) | Increased formation reported in muscle culture | Promotion of specific synaptic forms |

Cellular Growth and Proliferation Regulation

Mechanisms Underlying Enhanced Cell Yields in Defined Cell Culture Media

Glycyl-L-glutamine is frequently used as a stable source of glutamine in cell culture media. cellculturedish.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Free L-glutamine is an essential amino acid for rapidly dividing cells, serving as a primary energy source and a precursor for protein and nucleotide synthesis. sigmaaldrich.comnih.govgfi.org However, L-glutamine is unstable in liquid media, degrading into pyroglutamate (B8496135) and ammonia (B1221849), the latter of which can be toxic to cells. cellculturedish.comgfi.org

Glycyl-L-glutamine offers a more stable alternative. medchemexpress.comcellculturedish.com Cells can enzymatically cleave the dipeptide to release glutamine and glycine (B1666218) as needed, allowing for a more controlled and sustained availability of glutamine. gfi.org This stability prevents the accumulation of toxic byproducts and simplifies media preparation. cellculturedish.com The slower uptake kinetics of Glycyl-L-glutamine compared to other glutamine dipeptides, such as L-alanyl-L-glutamine, can lead to different metabolic outcomes. For instance, in CHO cell cultures, the slower consumption of Glycyl-L-glutamine has been associated with higher monoclonal antibody titers. cellculturedish.com

Effects on Substrate Availability and Cellular Anabolism in Proliferating Cells

The provision of a stable glutamine source through Glycyl-L-glutamine has direct effects on cellular anabolism. Glutamine itself is a key player in numerous metabolic pathways. nih.gov It is a major fuel for rapidly dividing cells, including those of the immune system and the gastrointestinal tract. nih.gov An increase in cellular hydration, which can be influenced by glutamine, acts as an anabolic and proliferative signal. nih.gov

By ensuring a steady supply of glutamine, Glycyl-L-glutamine supports the synthesis of proteins, nucleotides, and other essential biomolecules necessary for cell growth and division. nih.gov Glutamine serves as a nitrogen donor for the synthesis of purines, pyrimidines, and amino sugars. nih.gov It also contributes to the cellular redox balance through the synthesis of glutathione (B108866). researchgate.net Therefore, the use of Glycyl-L-glutamine in cell culture media directly supports robust cellular anabolism and proliferation by optimizing the availability of a critical substrate.

Table 2: Comparison of L-glutamine and Glycyl-L-glutamine in Cell Culture Based on information from multiple sources. cellculturedish.comgfi.org

| Feature | L-glutamine | Glycyl-L-glutamine Monohydrate |

| Stability in Media | Unstable, degrades to ammonia and pyroglutamate | Stable |

| Uptake Mechanism | Direct uptake | Enzymatic cleavage to release glutamine and glycine |

| Substrate Availability | Initial high concentration, then depletion | Sustained, controlled release |

| Effect on Cell Culture | Potential for ammonia toxicity | Reduced toxicity, simplified media preparation |

| Metabolic Impact | Rapid consumption | Slower uptake, can lead to higher product titers |

Intracellular Signaling and Gene Expression Modulation (via Glutamine Equivalents)

Glycyl-L-glutamine monohydrate serves as a stable precursor for the amino acid L-glutamine in research settings. medchemexpress.com Once hydrolyzed, the released glutamine participates in a multitude of cellular processes, extending beyond its role as a simple building block for proteins or a metabolic fuel. imrpress.comnih.gov It acts as a significant signaling molecule, capable of modulating intracellular pathways and regulating the expression of a wide array of genes. imrpress.comnih.govnih.gov

Role as a Cellular Signal in Gene Expression

Glutamine, delivered via glycyl-L-glutamine, has been demonstrated to be a key regulator of gene expression across various cell types, influencing genes involved in metabolism, signal transduction, cell defense, and repair. imrpress.comnih.gov Its function as a signaling molecule is multifaceted, involving the activation of specific transcription factors and signaling cascades. nih.govd-nb.info

Research has shown that glutamine availability can lead to substantial changes in gene expression profiles. For instance, in a study involving clonal pancreatic β-cells (BRIN-BD11), altering the L-glutamine concentration from 1 mM to 10 mM for 24 hours resulted in significant genomic reprogramming. bioscientifica.com This change led to the upregulation of 148 genes and the downregulation of 18 genes by more than 1.8-fold, encompassing genes crucial for cellular signaling, metabolism, and gene regulation. bioscientifica.com

Glutamine's influence extends to the activation of key signaling pathways, such as the c-Jun N-terminal kinases (JNK) and extracellular signal-regulated kinases (ERKs). nih.gov Activation of these pathways can lead to an increase in the expression of the c-Jun gene and the activity of the transcription factor activator protein 1 (AP-1), which in turn regulates genes related to cell proliferation. nih.gov Furthermore, glutamine metabolism is linked to the expression of cytoprotective genes. The glutamate (B1630785) derived from glutamine is a precursor for glutathione synthesis, which can influence the expression of enzymes in the antioxidant system, like glutathione S-reductase (GSR) and glutathione peroxidase 1 (GPx1). nih.gov

Table 1: Research Findings on Glutamine-Mediated Gene Expression

| Cell Type | Experimental Condition | Key Findings | Reference |

|---|---|---|---|

| Pancreatic β-cells (BRIN-BD11) | Culture with 10 mM vs 1 mM L-glutamine for 24h | 148 genes upregulated >1.8-fold; 18 genes downregulated >1.8-fold. Affected genes involved in signaling, metabolism, and gene regulation. | bioscientifica.com |

| Enterocytes (Caco-2 cells) | Glutamine treatment | Activates ERK and JNK pathways, leading to increased c-Jun gene expression and AP-1 activity. | nih.gov |

| General | Glutamine availability | Influences expression of genes for antioxidant enzymes (e.g., GSR, GPx1) via glutathione synthesis. | nih.gov |

| Cardiomyocytes | In vitro culture | Increased mRNA for α-myosin heavy-chain and alpha-actin, indicating non-pathologic hypertrophy. | nih.gov |

Influence on Protein Synthesis and Catabolism Pathways

As a glutamine equivalent, glycyl-L-glutamine plays a crucial role in regulating protein metabolism, generally promoting an anabolic state by increasing protein synthesis and decreasing protein breakdown (catabolism). nih.gov This regulatory function is vital for maintaining protein homeostasis, especially in skeletal muscle and the gut. imrpress.comlsu.edu

Protein Synthesis: In various research models, glutamine has been shown to stimulate protein synthesis. nih.gov Studies using rat skeletal muscle demonstrated that glutamine infusion increased the rate of protein synthesis. imrpress.com A positive correlation has been established between the intramuscular concentration of glutamine and the rate of muscle protein synthesis, suggesting that intracellular glutamine levels are a key factor in controlling skeletal muscle mass. imrpress.commdpi.com The mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and protein synthesis, is notably influenced by glutamine. mdpi.commdpi.com Glutamine can activate mTORC1, which in turn promotes the translation of proteins involved in muscle hypertrophy. mdpi.commdpi.com In porcine enterocytes, alanyl-glutamine, another glutamine dipeptide, was found to stimulate mTOR activation similarly to free glutamine. ucdavis.edu

However, the effects can be context-dependent. One in vitro study on porcine intestinal epithelial cells found that, unlike alanyl-glutamine, glycyl-L-glutamine treatment reduced protein synthesis and increased protein degradation, which was associated with decreased mTOR phosphorylation and increased ubiquitin protein expression. ucdavis.edu This highlights the complexity of these pathways and potential differences in how various glutamine-containing dipeptides are handled by specific cell types.

Table 2: Research Findings on the Influence of Glutamine on Protein Metabolism

| Tissue/Cell Type | Effect on Protein Synthesis | Effect on Protein Catabolism | Key Pathway(s) Implicated | Reference |

|---|---|---|---|---|

| Rat Skeletal Muscle | Increased | Decreased | mTOR, General anabolic signaling | imrpress.commdpi.com |

| Human Duodenal Mucosa | Stimulated | Decreased ubiquitin mRNA expression | Ubiquitin-proteasome system | imrpress.com |

| Chicken Skeletal Muscle | Increased | Decreased | Not specified | imrpress.com |

| Rat Skeletal Myotubes (L8) | Increased (in stressed cells) | Decreased (long-lived proteins) | Not specified | ubc.ca |

| Porcine Enterocytes (IPEC-J2) | Reduced (with Gly-Gln) | Increased (with Gly-Gln) | mTOR, Ubiquitin-proteasome system | ucdavis.edu |

Advanced Research Applications and Model Systems for Glycyl L Glutamine Monohydrate

Applications in Mammalian Cell Culture Systems

Glycyl-L-glutamine, a dipeptide of glycine (B1666218) and L-glutamine, serves as a highly stable substitute for L-glutamine in mammalian cell culture media. Its stability addresses the significant issue of L-glutamine degradation in liquid media, a process that generates ammonia (B1221849) and pyroglutamate (B8496135), both of which can be detrimental to cell culture performance. evonik.comthermofisher.com The use of this dipeptide has been explored in various applications to enhance cell growth, viability, and productivity, particularly in the biopharmaceutical industry.

Optimization of Cell Growth and Viability in Defined Cell Culture Media

The supplementation of defined cell culture media with Glycyl-L-glutamine has been shown to be a strategic approach to optimize cell growth and viability. Free L-glutamine is a crucial nutrient for most mammalian cells in culture, serving as a primary energy source and a building block for proteins and nucleotides. evonik.comthermofisher.com However, its instability in aqueous solutions at physiological temperatures leads to the accumulation of toxic ammonia, which can negatively impact cell growth and viability. thermofisher.comjmb.or.kr

Impact on Cell-Specific Productivity in Biopharmaceutical Production Processes

In the context of biopharmaceutical production, the use of Glycyl-L-glutamine can have a significant impact on cell-specific productivity, which is a measure of the amount of a target protein produced per cell. The controlled delivery of glutamine from the dipeptide helps to mitigate the metabolic overflow that can occur with high concentrations of free L-glutamine. evonik.com This "overflow metabolism" often leads to the production of inhibitory byproducts like lactate (B86563) and ammonia.

Studies have demonstrated that a slower uptake rate of Glycyl-L-glutamine by CHO cells, when compared to L-alanyl-L-glutamine, can lead to a slightly reduced growth rate but a notable increase in antibody titer. evonik.comcellculturedish.com This suggests that by modulating the glutamine uptake, cellular resources can be shifted from biomass production towards the synthesis of the recombinant protein, thereby enhancing cell-specific productivity. evonik.com The reduction in the accumulation of toxic byproducts further contributes to a more favorable culture environment, sustaining productivity over longer periods. cellculturedish.com

| Dipeptide | Uptake Rate in CHO Cells | Effect on Cell Growth | Effect on Monoclonal Antibody Titer |

| cQrex® AQ (L-Alanyl-L-glutamine) | Rapid | Faster cell growth | - |

| cQrex® GQ (Glycyl-L-glutamine) | Slower | - | Higher monoclonal antibody titer |

This table is based on a case study highlighting the different uptake kinetics of two glutamine peptides and their effects on CHO cell cultures. cellculturedish.com

Studies on Embryo Culture and Development (e.g., Equine, Mouse Preimplantation Embryos)

The application of Glycyl-L-glutamine has been investigated in the sensitive context of embryo culture. In studies involving mouse preimplantation embryos, replacing L-glutamine with Glycyl-L-glutamine in a KSOM-type culture medium has shown beneficial effects. While it did not significantly alter the rate of blastocyst formation, it did stimulate the onset of hatching and, more importantly, significantly increased the number of inner cell mass (ICM) and trophectoderm (TE) cells that developed. nih.gov

Further research on mouse embryos has shown that the use of Glycyl-L-glutamine in the culture medium for in vitro fertilization (IVF) did not negatively affect fertilization rates, development to the blastocyst stage, or implantation rates. nih.gov Notably, it favored the development of a higher ratio of ICM to TE cells and reduced the incidence of pyknotic and fragmented nuclei in the blastocysts. nih.govresearchgate.net These findings suggest that Glycyl-L-glutamine may be a more advantageous supplement than free L-glutamine for in vitro embryo development. nih.govnih.gov

Mitigation of Ammonia Accumulation and Maintenance of Culture Media Integrity

A primary advantage of using Glycyl-L-glutamine in cell culture is the mitigation of ammonia accumulation. Ammonia is a well-known inhibitor of cell growth and can negatively affect the glycosylation patterns of recombinant proteins. jmb.or.kr The spontaneous chemical degradation of L-glutamine in liquid media is a major source of this ammonia. evonik.comthermofisher.com

Glycyl-L-glutamine is chemically stable, preventing this degradation pathway and thereby reducing the buildup of ammonia in the culture medium. evonik.comcellculturedish.com This stability helps to maintain the integrity of the culture medium over the course of the cell culture process, leading to more consistent and reproducible results. The slower enzymatic release of glutamine from the dipeptide by the cells also contributes to lower ammonia production rates from cellular metabolism, further enhancing the culture environment. evonik.com

In Vitro and Ex Vivo Organ/Tissue Models

Myocardial Preservation and Ischemia-Reperfusion Injury Research (e.g., Isolated Rat Hearts)

Glycyl-L-glutamine has been investigated for its cardioprotective effects in models of myocardial ischemia-reperfusion injury. In studies using isolated and perfused rat hearts, the dipeptide has shown potential in protecting the heart muscle from damage caused by the interruption and subsequent restoration of blood flow. nih.gov

Research has demonstrated that the presence of 5 mM Glycyl-L-glutamine significantly improved the post-ischemic rate pressure product (a measure of cardiac function) and decreased the release of lactate dehydrogenase (an indicator of cell damage) upon reperfusion in both young (8-week-old) and middle-aged (36-week-old) rat hearts. nih.gov Furthermore, the dipeptide increased the time to ischemic contracture and reduced the accumulation of lactate during the ischemic period. nih.gov These findings suggest that Glycyl-L-glutamine has a significant potential to combat ischemia-reperfusion injury. nih.govcaymanchem.com The protective mechanism is thought to involve the hydrolysis of the dipeptide into glycine and glutamine, both of which have roles in cellular protection and energy metabolism. nih.gov

| Parameter | Control Group (8-week-old rats) | 5 mM Gly-Gln Group (8-week-old rats) | Control Group (36-week-old rats) | 5 mM Gly-Gln Group (36-week-old rats) |

| Post-ischemic Rate Pressure Product (mmHg beat min⁻¹) | 5527 ± 957 | 10,320 ± 795 | 1964.33 ± 876.3 | 4008 ± 675 |

This table presents the significant improvement in the post-ischemic rate pressure product in isolated rat hearts perfused with Glycyl-L-glutamine (Gly-Gln) compared to control groups. Data is presented as mean ± SE. nih.gov

Studies on Sympathetic Ganglion Function and Neuromodulation in Denervated Models

Research into Glycyl-L-glutamine (Gly-Gln) has explored its role as a potential neurotrophic agent, particularly in the context of nerve injury and degeneration. Studies using denervated models of the cat superior cervical ganglion (SCG) have been instrumental in elucidating the compound's mechanism of action and its effects on neuronal maintenance.

Early investigations focused on the maintenance of cholinesterases, key enzymes in neurotransmission, following preganglionic denervation of the SCG. Denervation typically leads to a significant decrease in the content of acetylcholinesterase (AcChoEase) and butyrylcholinesterase (BtChoEase) in the ganglion. nih.govpnas.org In one key study, intracarotid infusion of Gly-Gln was shown to counteract this decline. nih.gov Interestingly, the neurotrophic effect was observed in the contralateral (left) SCG, which received the compound via a more circuitous circulatory route, but not in the directly infused (right) SCG. This finding suggested that a metabolite of Gly-Gln, rather than the dipeptide itself, was the active neurotrophic factor. nih.gov

Subsequent experiments tested this hypothesis by examining potential metabolites. While glycine and L-glutamine were found to be inactive, glycyl-L-glutamic acid (Gly-Glu) demonstrated a significant neurotrophic effect, maintaining the levels of both AcChoEase and BtChoEase in the denervated SCG. nih.gov Further research confirmed that L-glutamic acid itself is an active neurotrophic factor in this model. pnas.org

Despite the primary neurotrophic activity being attributed to its metabolites, in vitro studies have shown that Gly-Gln can directly influence the molecular forms of acetylcholinesterase in cultured, denervated cat SCG. nih.gov These studies revealed that the presence of Gly-Gln in the culture medium led to an increased proportion of the globular monomeric (G1) form of AcChoEase, and to a lesser extent, the dimeric (G2) and tetrameric (G4) forms, without significantly increasing total enzyme activity. nih.gov This suggests that Gly-Gln's role in vivo may be to specifically enhance the biosynthesis of the G1 monomer, which can then be assembled into more complex forms, thereby helping to maintain the enzyme in denervated ganglia. nih.gov

These findings collectively position Glycyl-L-glutamine as a precursor to active neurotrophic factors like Gly-Glu and L-glutamic acid, which play a crucial role in the maintenance and neuromodulation of sympathetic ganglion function, particularly under conditions of neuronal stress such as denervation. nih.govdtic.mil

Table 1: Effect of Glycyl-L-glutamine and its Metabolites on Cholinesterase Levels in Denervated Cat Superior Cervical Ganglion (SCG)

| Compound | Concentration | Effect on Right SCG (Direct Infusion) | Effect on Left SCG (Circulatory Route) | Implied Activity | Reference |

| Glycyl-L-glutamine | 10⁻⁵ M and higher | No significant effect | Significant elevation of AcChoEase and BtChoEase | Precursor to an active metabolite | nih.gov |

| Glycine | Not specified | Inactive | Inactive | Not a primary active metabolite | nih.gov |

| L-glutamine | Not specified | Inactive | Inactive | Not a primary active metabolite | nih.gov |

| Glycyl-L-glutamic acid | 10⁻⁶–10⁻⁵ M | Significant positive neurotrophic effect | Significant positive neurotrophic effect | Active neurotrophic factor | nih.gov |

| L-glutamic acid | 10 to 300 µM | Not directly tested | Significant neurotrophic effect | Active neurotrophic factor | pnas.org |

Animal Models for Investigating Physiological and Behavioral Roles

Research on Intestinal Barrier Function and Gut Health (e.g., Piglet Models)

Piglet models, particularly during the stressful weaning period, have served as a valuable tool for investigating the effects of Glycyl-L-glutamine on intestinal health and barrier function. Weaning can induce gut dysbiosis and compromise the integrity of the intestinal barrier. dtic.mil Dietary supplementation with Gly-Gln has been shown to ameliorate these negative effects.

Studies have demonstrated that piglets supplemented with Gly-Gln exhibit improved intestinal morphology, characterized by a notable increase in villus height and the villus height to crypt depth ratio in the jejunum. sigmaaldrich.com These morphological improvements are indicative of enhanced intestinal function and absorptive capacity. nih.gov The mechanism is partly attributed to Gly-Gln serving as a readily available metabolic resource for the small intestine. nih.gov

In models where intestinal integrity is challenged, such as with lipopolysaccharide (LPS), Gly-Gln supplementation has been shown to be protective. nih.gov LPS challenge typically damages the ileum morphology and compromises the intestinal barrier. However, piglets receiving Gly-Gln showed increased expression of tight junction proteins and preserved villus height, mitigating the damage induced by LPS. nih.govdtic.mil This suggests that Gly-Gln helps to maintain the physical barrier of the gut, which is crucial for preventing the translocation of harmful substances.

Role in Modulating Intestinal Flora Composition and Diversity

Specifically, Gly-Gln supplementation promotes an increase in the relative abundance of anaerobic and fiber-degrading bacteria, such as those from the phylum Fibrobacteres. sigmaaldrich.com In LPS-challenged piglets, where a reduction in microbial diversity and an enrichment of facultative anaerobes like Escherichia coli are typically observed, Gly-Gln supplementation helped restore alpha diversity. nih.govdtic.mil It specifically enriched obligate anaerobes and short-chain fatty acid (SCFA)-producing bacteria, including Clostridium, Lachnospira, and Roseburia. dtic.mil This shift in the microbiota composition is considered beneficial for gut health. The change in the gut microbial community is also reflected in an altered metabolic output, with increased concentrations of SCFAs such as propionic acid and butyric acid in the colon. nih.gov

Investigations of Anti-inflammatory Responses and Immune Modulation in the Gut

The modulation of the gut microbiota by Glycyl-L-glutamine is closely linked to its anti-inflammatory and immunomodulatory effects within the gut. In studies involving LPS-challenged piglets, a model for enteric infection and inflammation, dietary Gly-Gln supplementation was shown to significantly improve the inflammatory response. nih.gov

The anti-inflammatory effects are evidenced by changes in cytokine production. Piglets supplemented with Gly-Gln had increased levels of the anti-inflammatory cytokine interleukin-10 (IL-10) in the ileum. dtic.mil Furthermore, Gly-Gln supplementation led to reduced activity of nitric oxide synthase and lower levels of malondialdehyde, indicating a reduction in oxidative stress, which is often associated with inflammation. nih.gov These findings suggest that Gly-Gln contributes to ameliorating intestinal inflammation and oxidative status, which is partly mediated by the beneficial shifts it induces in the gut microbiota and their production of SCFAs. dtic.mil

Table 2: Effects of Glycyl-L-glutamine Supplementation in Piglet Models

| Parameter | Observation in Gly-Gln Group | Condition | Reference |

| Jejunum Villus Height | Significantly increased | Weaning | nih.gov |

| Villus Height/Crypt Depth Ratio | Significantly increased | Weaning, LPS Challenge | nih.govnih.gov |

| Gut Microbiota Alpha Diversity | Elevated / Restored | Weaning, LPS Challenge | dtic.milsigmaaldrich.com |

| Abundance of SCFA-producing bacteria | Enriched (Clostridium, Lachnospira, etc.) | LPS Challenge | dtic.mil |

| Colonic SCFA Concentration | Increased (Propionic acid, Butyric acid) | Weaning | nih.gov |

| Ileal Interleukin-10 (IL-10) | Increased | LPS Challenge | dtic.mil |

| Tight Junction Protein Expression | Increased | LPS Challenge | nih.gov |

Studies on Opioid and Nicotine-Induced Behavioral Sensitization and Withdrawal in Rodents

Glycyl-L-glutamine, an endogenous dipeptide derived from β-endorphin, has been investigated for its ability to modulate the behavioral effects of drugs of abuse, such as opioids and nicotine, in rodent models. pnas.org

In studies on morphine, Gly-Gln has been shown to inhibit several key aspects of opioid-related behaviors. Pretreatment with Gly-Gln significantly inhibited the acquisition of conditioned place preference (CPP) to morphine, a measure of the drug's rewarding effects. It also blocked the expression of a previously established morphine CPP. Furthermore, Gly-Gln delayed the onset of tolerance to the antinociceptive effects of morphine and could partially reverse pre-established tolerance. Crucially, Gly-Gln also attenuated the signs of morphine dependence and withdrawal. It inhibited the development of dependence when co-administered with morphine and suppressed the symptoms of naloxone-precipitated withdrawal in morphine-dependent rats. A significant aspect of these findings is that Gly-Gln exerts these inhibitory effects without compromising morphine's primary analgesic properties.

Similar inhibitory effects have been observed in studies with nicotine. Gly-Gln was found to inhibit both the acquisition and expression of nicotine-induced CPP in rats. pnas.org It also attenuated withdrawal symptoms in nicotine-dependent animals, specifically blocking the acquisition of place aversion induced by the nicotinic antagonist mecamylamine. pnas.org These findings suggest that Gly-Gln's modulatory effects extend beyond the opioid system to other drugs with abuse potential. pnas.org

Table 3: Effects of Glycyl-L-glutamine on Opioid and Nicotine-Related Behaviors in Rodents

| Behavior | Drug Model | Effect of Glycyl-L-glutamine | Reference |

| Conditioned Place Preference (Acquisition) | Morphine | Inhibited | |

| Conditioned Place Preference (Expression) | Morphine | Blocked | |

| Antinociceptive Tolerance (Development) | Morphine | Delayed | |

| Antinociceptive Tolerance (Pre-established) | Morphine | Partially reversed | |

| Dependence (Development) | Morphine | Inhibited | |

| Withdrawal Symptoms | Morphine | Suppressed | |

| Conditioned Place Preference (Acquisition & Expression) | Nicotine | Inhibited | pnas.org |

| Withdrawal (Mecamylamine-induced Place Aversion) | Nicotine | Blocked | pnas.org |

Analytical and Characterization Techniques in Glycyl L Glutamine Monohydrate Research

Chromatographic Methods for Purity and Isomer Analysis

Chromatography is a cornerstone for the analysis of Glycyl-L-glutamine, providing powerful means to separate the compound from impurities and its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Glycyl-L-glutamine and quantifying it in various solutions. Purity assays for research-grade Glycyl-L-glutamine typically require a purity of over 97% or 98% as determined by HPLC. medchemexpress.comcaymanchem.com The technique is also used to monitor the stability of the dipeptide over time in different media and pH conditions.

For quantitative analysis, HPLC methods can determine the concentration of Glycyl-L-glutamine in samples such as the supernatant of cell cultures. google.com While some methods for the constituent amino acid, L-glutamine, require pre-derivatization, methods have been developed for its analysis without such steps using specialized columns like an ODS aqueous column, which simplifies sample preparation. google.comresearchgate.net

Table 1: HPLC Purity Specifications for Glycyl-L-glutamine

| Parameter | Specification | Source |

|---|---|---|

| Purity | ≥97% | |

| Purity | ≥98% | medchemexpress.comcaymanchem.com |

The presence of the chiral isomer, Glycyl-D-glutamine, is a critical quality attribute that must be controlled. Specialized chromatographic techniques are necessary to separate and quantify these enantiomers.

A significant challenge in chiral separation is that Glycyl-L-glutamine has strong end absorption in the UV spectrum, making direct separation on expensive chiral columns difficult. google.com To overcome this, a pre-column derivatization HPLC method has been developed. This method involves reacting the dipeptide with a derivatization reagent, such as Nα-(5-fluoro-2,4-dinitrophenyl)-L-amino acid compounds, before chromatographic analysis. google.com This process creates diastereomers that can be separated on a common, non-chiral octadecyl silane (B1218182) (C18) column. google.com The derivatized products exhibit stronger UV absorption, enhancing detection sensitivity, with a quantitative limit for the chiral isomer reported as low as 0.02%. google.com

Table 2: Example HPLC Conditions for Chiral Isomer Separation after Derivatization

| Parameter | Condition | Source |

|---|---|---|

| Derivatization Reagent | Nα-(5-fluoro-2,4-dinitrophenyl)-L-alaninamide | google.com |

| Column | Octadecyl silane (C18) | google.com |

| Detection Wavelength | 340 ± 5nm | google.com |

| Flow Rate | 1.8 ml/min | google.com |

Another advanced technique for separating stereoisomers of similar dipeptides, like L-alanyl-L-glutamine, is liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a specific chiral stationary phase (e.g., Chiralpak QN-AX). nih.gov Additionally, chiral ligand-exchange capillary electrophoresis has been shown to resolve glycyl dipeptides using copper(II) complexes as part of the chiral selector. nih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

Mass Spectrometry for Structural Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of Glycyl-L-glutamine monohydrate. It is routinely used to confirm the molecular weight of the compound, which is 221.21 g/mol for the monohydrate form. glentham.comavantorsciences.com By providing an accurate mass measurement, MS helps to verify the structural identity of the dipeptide.

In conjunction with liquid chromatography (LC-MS/MS), mass spectrometry is also a powerful technique for identifying and quantifying impurities and degradation products, such as free glutamine, in various samples. nih.gov Analysis of the fragmentation patterns produced during mass spectrometry can help identify related structures, such as the cyclic dipeptide cyclo(glycyl-L-glutamine), which is a potential degradation product or related compound. researchgate.net

Enzymatic and Spectrophotometric Assays for Concentration Determination

Beyond chromatography, enzymatic and spectrophotometric methods provide alternative and often highly specific means for quantifying glutamine content, particularly in complex biological matrices.

To determine the glutamine content within the Glycyl-L-glutamine dipeptide, enzymatic hydrolysis is a common strategy. mdpi.com This process uses enzymes to specifically cleave the peptide bond, releasing the constituent amino acids, glycine (B1666218) and L-glutamine. One method involves the use of a combination of enzymes, such as Pronase, prolidase, and leucine (B10760876) aminopeptidase, to achieve complete digestion of the peptide. publish.csiro.au

Once hydrolyzed, the amount of released L-glutamine can be quantified. A common approach is to then use the enzyme glutaminase (B10826351), which converts glutamine to glutamate (B1630785) and ammonia (B1221849). mdpi.comnhri.org.tw The concentration of glutamine can then be determined indirectly by measuring the amount of ammonia produced. mdpi.com Studies have shown that free glutamine is stable under the conditions used for enzymatic hydrolysis, ensuring accurate quantification. nih.gov

Fluorometric assays are highly sensitive methods used to determine the concentration of glutamine, and by extension, to assess the stability of Glycyl-L-glutamine after its hydrolysis in biological samples. nih.gov These assays are suitable for various biological matrices, including plasma, tissue homogenates, and cell culture supernatants, and often require only small sample volumes. nih.govcaymanchem.com

A typical fluorometric assay for glutamine involves a series of enzymatic reactions. First, glutaminase converts glutamine to glutamate. caymanchem.comcellbiolabs.com Glutamate is then acted upon by a developer enzyme mix, often containing glutamate oxidase, to produce α-ketoglutarate and hydrogen peroxide (H₂O₂). caymanchem.comcellbiolabs.com The hydrogen peroxide then reacts with a fluorometric probe in the presence of horseradish peroxidase (HRP) to yield a highly fluorescent product, such as resorufin, which can be quantified. cellbiolabs.com The fluorescence intensity is directly proportional to the amount of glutamine in the original sample. cellbiolabs.com These kits have high sensitivity, with lower limits of detection reported to be as low as 1.6 µM. caymanchem.com

Research evaluating glutamine stability has used such fluorometric methods, showing, for example, that glutamine extracted from tissues with trichloroacetic acid (TCA) is stable for at least 7 days when stored at -70°C. nih.gov

Table 3: Characteristics of a Commercial Fluorometric Glutamine Assay Kit

| Parameter | Value | Source |

|---|---|---|

| Assay Principle | Enzymatic conversion of glutamine to glutamate, followed by H₂O₂ production and reaction with a fluorescent probe. | caymanchem.comcellbiolabs.com |

| Sample Types | Cell culture supernatants, cell lysates, tissue homogenates, serum, plasma. | caymanchem.com |

| Assay Range | 0-40 µM | caymanchem.com |

Enzymatic Hydrolysis-Based Quantification of Glutamine Content in Peptides

Solid Supported Membrane-Based Electrophysiology for Transporter Kinetics

Solid-supported membrane-based electrophysiology (SSME) is a powerful technique for investigating the kinetics of ion-coupled transporters, including those that transport dipeptides like Glycyl-L-glutamine. nih.govnih.gov This method offers a distinct advantage over conventional electrophysiology by allowing for the study of transport mechanisms from a different perspective. fu-berlin.de SSME measures currents induced by rapid substrate concentration jumps, which can help resolve pre-steady-state currents associated with specific steps in the transport cycle, such as substrate binding. fu-berlin.deresearchgate.net

The SSME assay typically involves several stages. Initially, a "non-activating" buffer, which is identical to the internal buffer of the liposomes or membrane vesicles containing the transporter of interest, is perfused over the sensor. nih.gov Subsequently, an "activating" buffer containing the substrate is introduced, creating a concentration gradient that initiates transport and generates a measurable current. nih.gov This allows for the real-time observation of electrogenic transport. fu-berlin.de Finally, the non-activating buffer is reintroduced, causing the substrate to move out of the vesicles and returning the system to its initial state. nih.govresearchgate.net

In research on the human Peptide Transporter 1 (hPepT1), which is known for its broad substrate specificity, SSME has been employed to characterize its interaction with various peptides, including Glycyl-L-glutamine monohydrate. fu-berlin.de Studies using hPepT1-containing vesicles have observed the electrogenic co-transport of H+/glycylglycine (B550881) over a wide pH range from 5.0 to 9.0. fu-berlin.deresearchgate.net Such experiments allow for the determination of key kinetic parameters. While specific kinetic values for Glycyl-L-glutamine were part of a broader investigation, the methodology allows for the determination of the Michaelis-Menten constant (K_M) and relative maximum transport velocity (V_max) for a range of peptide substrates. fu-berlin.de This information is crucial for understanding the transporter's affinity and capacity for different substrates and contributes to the design of pharmacologically relevant substances. fu-berlin.de

Table 1: Representative Kinetic Parameters for hPepT1 Determined by SSME This table is illustrative of the data obtained through SSME studies on peptide transporters. Specific values for Glycyl-L-glutamine are part of larger datasets.

| Substrate | K_M (mM) | Relative V_max (%) |

| Glycyl-glycine | 0.5 - 1.5 | 100 |

| Glycyl-L-alanine | Data Not Available | Data Not Available |

| Glycyl-L-phenylalanine | Data Not Available | Data Not Available |

| Glycyl-L-glutamine | Investigated fu-berlin.de | Investigated fu-berlin.de |

Thermal Analysis and Vibrational Spectroscopy (IR, Raman) for Complex Characterization

Thermal analysis and vibrational spectroscopy, specifically Infrared (IR) and Raman spectroscopy, are essential techniques for the structural characterization of Glycyl-L-glutamine monohydrate and its complexes. benthamdirect.comnih.gov These methods provide detailed insights into the molecular structure, bonding, and thermal stability of the compound.

A notable application of these techniques is in the characterization of a novel peptide complex formed through a solid-state reaction between Glycyl-L-glutamine monohydrate and bismuth trichloride. benthamdirect.comnih.gov The resulting complex has the formula (BiCl₃)₂[NH₂CH₂CONHCH(COOH)CH₂CH₂COOH·H₂O]₃. benthamdirect.comnih.gov

Thermal Analysis: The thermal behavior of the Glycyl-L-glutamine-bismuth complex was investigated to understand its stability and decomposition process. Thermal analysis revealed that the complex is a dimer. benthamdirect.comnih.gov This analytical method helps in identifying the temperature ranges at which different components of the molecule, such as water of hydration or organic ligands, are lost.

Vibrational Spectroscopy (IR and Raman): IR and Raman spectra provide complementary information about the vibrational modes of the molecule, which are sensitive to changes in chemical bonding and molecular environment. benthamdirect.comresearchgate.net In the study of the Glycyl-L-glutamine-bismuth complex, the characterization results from IR and Raman spectra indicated a unidentate coordination. benthamdirect.comnih.gov This means that the Glycyl-L-glutamine molecule binds to the bismuth atom through a single point of attachment. The spectra showed characteristic shifts in the vibrational frequencies of the carboxyl and amino groups upon complexation, confirming their involvement in the coordination to the bismuth center.

Table 2: Key Vibrational Frequencies (cm⁻¹) for Glycyl-L-glutamine and its Bismuth Complex This table summarizes characteristic vibrational modes as identified in spectroscopic studies. Specific peak positions can vary slightly based on experimental conditions.

| Vibrational Mode | Glycyl-L-glutamine (Approx. cm⁻¹) | Glycyl-L-glutamine-Bismuth Complex (Approx. cm⁻¹) | Interpretation |

| N-H Stretch | 3400 - 3200 | Shifted | Involvement of the amino group in coordination. |

| C=O Stretch (Carboxyl) | ~1700 | Shifted | Involvement of the carboxyl group in coordination. benthamdirect.com |

| C-N Stretch | 1399 (IR), 1394 (Raman) researchgate.net | Shifted | Change in the peptide bond environment upon complexation. |

| C-C Stretch | 1032, 894, 770 (IR) researchgate.net | Shifted | Alteration of the carbon skeleton's vibrational properties. |

These analytical techniques, when used in combination, provide a comprehensive understanding of the structural and physicochemical properties of Glycyl-L-glutamine monohydrate and its derivatives, which is fundamental for its application in further research. benthamdirect.com

Future Directions and Emerging Research Areas

Elucidating Unexplored Signaling Pathways and Downstream Effects

Glycyl-L-glutamine (Gly-Gln) is known to influence several key cellular processes. It is recognized as an inhibitory neuropeptide derived from β-endorphin and can antagonize some of its effects. medchemexpress.comtargetmol.comnih.gov For instance, it has been shown to inhibit morphine-induced respiratory depression without affecting its analgesic properties. caymanchem.com Furthermore, Gly-Gln has demonstrated the ability to suppress alcohol consumption in animal models, suggesting a role in modulating reward pathways. nih.gov

However, the complete picture of the signaling cascades initiated by Gly-Gln remains to be fully elucidated. While some studies point to its influence on pathways like mTOR and ERK1/2, particularly in the context of intestinal cell proliferation, a comprehensive understanding is still lacking. nih.govnih.gov Future research will likely focus on identifying the specific receptors and downstream effectors that mediate the diverse biological activities of Gly-Gln. Investigating its potential interactions with other signaling molecules and pathways will be crucial to unraveling its complex cellular functions. For example, studies on L-glutamine, a component of Gly-Gln, have shown its ability to activate extracellular signal-regulated kinases (ERKs) and c-Jun N-terminal kinases (JNK), leading to changes in gene expression related to cell proliferation. nih.gov Whether Gly-Gln exerts similar or distinct effects on these pathways warrants further investigation.

Advanced Studies on Structure-Activity Relationships of Glycyl-L-glutamine and its Derivatives

Understanding the relationship between the chemical structure of Glycyl-L-glutamine and its biological activity is paramount for the development of more potent and specific compounds. Studies have already begun to explore this by examining the effects of modifications to the dipeptide. For instance, research on peptidomimetic antimicrobial prodrugs containing glutamine analogues has provided insights into how structural changes can affect transport and antibacterial activity. oup.com

Future investigations will likely employ advanced techniques such as molecular modeling and quantitative structure-activity relationship (QSAR) studies to systematically analyze how alterations in the peptide backbone, side chains, and terminal groups of Gly-Gln influence its binding to target proteins and its subsequent biological effects. oup.comprobes-drugs.org This knowledge is essential for the rational design of novel analogs with improved properties. The study of derivatives like cyclo(Gly-Gln) has already shown that cyclization can lead to centrally active compounds following peripheral administration, highlighting the potential of structural modifications to enhance bioavailability and efficacy. researchgate.net

Development of Novel Analogs and Derivatives for Specific Research Probes

The development of novel analogs and derivatives of Glycyl-L-glutamine serves a dual purpose: therapeutic potential and the creation of specific research probes. By modifying the Gly-Gln structure, researchers can design molecules that can be used to investigate its biological targets and mechanisms of action with greater precision. dtic.mil For example, analogs could be synthesized with fluorescent tags or radioactive labels to visualize their uptake and distribution within cells and tissues.

The synthesis of peptidomimetics, which mimic the structure of peptides but with modified backbones, offers a promising avenue for creating more stable and potent research tools. acs.org These novel compounds can help to identify and characterize the receptors and transporters involved in Gly-Gln signaling. The development of such probes will be instrumental in mapping the intricate network of interactions that govern the physiological effects of this dipeptide.

Integration with Multi-Omics Approaches in Systems Biology Research to Elucidate Comprehensive Cellular Responses

To gain a holistic understanding of the cellular responses to Glycyl-L-glutamine, future research will increasingly rely on the integration of multi-omics approaches within a systems biology framework. mpg.denih.govnih.govresearchgate.netfrontiersin.org This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome of cells or tissues upon treatment with Gly-Gln.

Q & A

Q. How to evaluate the stability of Glycyl-L-glutamine Monohydrate in cell culture media compared to L-glutamine?

- Methodological Answer : To assess thermal stability, prepare parallel cell culture media supplemented with equimolar concentrations of Glycyl-L-glutamine Monohydrate and L-glutamine. Incubate both media at 37°C for 24–72 hours. Quantify degradation using HPLC to measure residual peptide concentration. Compare cell viability and growth metrics (e.g., doubling time) between the two media over time. Glycyl-L-glutamine Monohydrate is less prone to thermal decomposition, making it suitable for long-term cultures .

Q. What are the critical parameters for preparing aqueous solutions of Glycyl-L-glutamine Monohydrate?

- Methodological Answer : Dissolve the compound in ultrapure water at 50 mg/mL (227 mM) under sterile conditions. Filter-sterilize using a 0.22 µm membrane. Monitor pH (target ~7.0) and osmolality to ensure compatibility with cell culture systems. Store aliquots at -20°C to prevent hydrolysis, and avoid repeated freeze-thaw cycles. Solubility at 20°C is 154 g/L (154 mg/mL), but higher concentrations may require temperature optimization .

Advanced Research Questions

Q. How to design a Response Surface Methodology (RSM) experiment to optimize Glycyl-L-glutamine Monohydrate concentration in cell culture?